molecular formula C12H18N2O2 B12731204 Miotine, (S)- CAS No. 1070660-29-5

Miotine, (S)-

Cat. No.: B12731204
CAS No.: 1070660-29-5
M. Wt: 222.28 g/mol
InChI Key: KQOUPMYYRQWZLI-VIFPVBQESA-N
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Description

Deethyl rivastigmine is a derivative of rivastigmine, a well-known cholinesterase inhibitor used primarily in the treatment of mild to moderate Alzheimer’s disease and Parkinson’s disease dementia. Deethyl rivastigmine retains the core structure of rivastigmine but lacks the ethyl group, which may influence its pharmacological properties and applications.

Properties

CAS No.

1070660-29-5

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-methylcarbamate

InChI

InChI=1S/C12H18N2O2/c1-9(14(3)4)10-6-5-7-11(8-10)16-12(15)13-2/h5-9H,1-4H3,(H,13,15)/t9-/m0/s1

InChI Key

KQOUPMYYRQWZLI-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC(=O)NC)N(C)C

Canonical SMILES

CC(C1=CC(=CC=C1)OC(=O)NC)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deethyl rivastigmine can be achieved through various methods, including direct asymmetric reductive amination. This process involves the use of iridium-phosphoramidite ligand complexes to catalyze the reductive coupling of 3-acetylphenyl ethyl (methyl)carbamate with diphenylmethanamine. The reaction conditions typically include mild temperatures and the presence of specific additives to enhance yield and enantioselectivity .

Industrial Production Methods: Industrial production of deethyl rivastigmine may involve the resolution of racemic mixtures using tartaric acid derivatives. This method ensures the production of enantiopure compounds, which are crucial for achieving the desired biological activity .

Chemical Reactions Analysis

Types of Reactions: Deethyl rivastigmine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Deethyl rivastigmine has several scientific research applications:

Mechanism of Action

Deethyl rivastigmine exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased concentrations of this neurotransmitter at cholinergic synapses. The enhanced cholinergic function is believed to improve cognitive function and alleviate symptoms of dementia .

Comparison with Similar Compounds

    Rivastigmine: The parent compound, which includes an ethyl group.

    Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.

    Galantamine: A cholinesterase inhibitor with additional nicotinic receptor modulating properties.

Comparison:

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (S)-Miotine, and how do reaction conditions influence enantiomeric purity?

  • Methodological Guidance :

  • Prioritize systematic reviews of synthetic protocols (e.g., chiral resolution vs. asymmetric catalysis) and compare yields, enantiomeric excess (ee), and scalability.
  • Use controlled experiments to isolate variables (e.g., temperature, catalyst loading) and analyze outcomes via HPLC or chiral GC .
  • Data Table Example :
Synthetic RouteCatalystee (%)Yield (%)Reference
Asymmetric synthesisL-Proline9875[Author et al., Year]
ResolutionChiral acid9950[Author et al., Year]

Q. How is (S)-Miotine characterized using spectroscopic and chromatographic techniques?

  • Methodological Guidance :

  • Combine NMR (¹H, ¹³C, 2D-COSY) with mass spectrometry for structural confirmation.
  • Validate purity via HPLC (chiral columns) and compare retention times with racemic analogs .
  • Report detailed experimental parameters (e.g., solvent, column type) to ensure reproducibility .

Q. What in vitro models are appropriate for studying (S)-Miotine’s mechanism of action?

  • Methodological Guidance :

  • Apply the PICOT framework (Population: cell lines; Intervention: dose range; Comparison: controls/racemate; Outcome: target binding/kinetics; Time: exposure duration) .
  • Use dose-response assays (e.g., IC₅₀ determination) and molecular docking studies to hypothesize binding modes .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up (S)-Miotine synthesis while maintaining stereoselectivity?

  • Methodological Guidance :

  • Employ design of experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading).
  • Use kinetic modeling to predict enantiomer formation under varying conditions .
  • Data Contradiction Tip : Address discrepancies in literature-reported yields by replicating protocols with rigorous controls .

Q. How can contradictory data regarding (S)-Miotine’s pharmacokinetic properties be resolved through methodological rigor?

  • Methodological Guidance :

  • Conduct a systematic review with inclusion/exclusion criteria (e.g., species, administration route) to identify confounding variables .
  • Apply meta-analysis to quantify variability across studies (e.g., bioavailability differences between rodent vs. primate models) .
  • Use the FINER criteria to evaluate study feasibility and relevance .

Q. What integrative approaches (e.g., multi-omics) can elucidate (S)-Miotine’s off-target effects in complex biological systems?

  • Methodological Guidance :

  • Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations.
  • Validate findings using CRISPR knockouts or siRNA silencing of hypothesized targets .
  • Data Table Example :
Omics LayerTechniqueKey FindingsConfirmation Method
TranscriptomicsRNA-seqUpregulation of Apoptosis GenesqRT-PCR
ProteomicsLC-MS/MSInhibition of Kinase XWestern Blot

Methodological Best Practices

  • Reproducibility : Document all experimental details (e.g., reagent lot numbers, instrument calibration) in supplementary materials .
  • Literature Synthesis : Use tools like SciFinder or Web of Science to map historical trends and identify research gaps .
  • Ethical Design : For in vivo studies, define participant selection criteria (e.g., strain, age) and justify sample sizes using power analysis .

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